molecular formula C30H24N2O5S B11613223 4-(5,5-dioxidodibenzo[b,d]thiophen-3-yl)-5-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole

4-(5,5-dioxidodibenzo[b,d]thiophen-3-yl)-5-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole

Cat. No.: B11613223
M. Wt: 524.6 g/mol
InChI Key: BBWKJRWBVIDFOK-UHFFFAOYSA-N
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Description

4-(5,5-Dioxidodibenzo[b,d]thiophen-3-yl)-5-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a dibenzo[b,d]thiophene dioxide moiety, a phenyl group, and a trimethoxyphenyl group attached to an imidazole ring. The structural complexity and the presence of multiple functional groups make this compound an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-dioxidodibenzo[b,d]thiophen-3-yl)-5-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole typically involves multi-step organic reactions

    Synthesis of Dibenzo[b,d]thiophene Dioxide Core: This can be achieved through the oxidation of dibenzo[b,d]thiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Formation of Imidazole Ring: The imidazole ring can be formed through the condensation of an aldehyde with an amine in the presence of an acid catalyst.

    Coupling Reactions: The phenyl and trimethoxyphenyl groups can be introduced through Suzuki or Stille coupling reactions using appropriate boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dioxidodibenzo[b,d]thiophen-3-yl)-5-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional sulfone or sulfoxide derivatives, while reduction could produce simpler hydrocarbon derivatives.

Scientific Research Applications

4-(5,5-Dioxidodibenzo[b,d]thiophen-3-yl)-5-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: The compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(5,5-dioxidodibenzo[b,d]thiophen-3-yl)-5-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases, leading to anti-cancer effects, or interact with microbial enzymes, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]thiophene Dioxide Derivatives: Compounds with similar dibenzo[b,d]thiophene dioxide cores but different substituents.

    Phenyl-Substituted Imidazoles: Compounds with phenyl groups attached to the imidazole ring.

    Trimethoxyphenyl Derivatives: Compounds with trimethoxyphenyl groups attached to various cores.

Uniqueness

4-(5,5-Dioxidodibenzo[b,d]thiophen-3-yl)-5-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole is unique due to the combination of its functional groups and the presence of the dibenzo[b,d]thiophene dioxide core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C30H24N2O5S

Molecular Weight

524.6 g/mol

IUPAC Name

3-[5-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]dibenzothiophene 5,5-dioxide

InChI

InChI=1S/C30H24N2O5S/c1-35-23-17-25(37-3)24(36-2)16-22(23)30-31-28(18-9-5-4-6-10-18)29(32-30)19-13-14-21-20-11-7-8-12-26(20)38(33,34)27(21)15-19/h4-17H,1-3H3,(H,31,32)

InChI Key

BBWKJRWBVIDFOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2=NC(=C(N2)C3=CC=CC=C3)C4=CC5=C(C=C4)C6=CC=CC=C6S5(=O)=O)OC)OC

Origin of Product

United States

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